3-Methyl-4-(trifluoromethyl)benzoic acid
Overview
Description
3-Methyl-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.148. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Functionalization
3-Methyl-4-(trifluoromethyl)benzoic acid is involved in various chemical synthesis processes. For example, it can be transformed into different functionalized compounds through reactions like regioselective metalation, carboxylation, and subsequent transformations into esters or alcohols. These processes are crucial for developing new compounds with potential applications in material science and pharmaceuticals (Dmowski & Piasecka-Maciejewska, 1998).
Molecular Properties and Metabolism
Investigations into the molecular properties of various benzoic acids, including trifluoromethyl benzoic acids, have provided insights into their metabolism. Studies using NMR spectroscopy and computational methods help understand the physicochemical properties affecting their metabolic fate, providing valuable information for drug development and environmental toxicology (Ghauri et al., 1992).
Material Science and Coordination Chemistry
In the field of material science, this compound derivatives are used in synthesizing coordination polymers and complexes. These materials have unique properties like fluorescence emission and gas sensing capabilities, making them valuable for developing new sensors and optoelectronic devices (Rad et al., 2016).
Catalysis and Chemical Transformations
The compound plays a role in catalytic processes, such as in Pd(II)-catalyzed trifluoromethylation reactions. These reactions are vital for creating a variety of functionalized organic compounds, which are essential in pharmaceuticals, agrochemicals, and materials science (Zhang et al., 2012).
Liquid Crystalline Phases and Polymers
It is also significant in the development of liquid crystalline phases and polymers. The specific structural features of this compound derivatives facilitate the self-assembly of complex molecular architectures, which have applications in advanced materials and nanotechnology (Percec et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates , which suggests potential interactions with enzymes involved in these pathways.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
It’s known that similar compounds, such as 4-trifluoromethyl(tfm)benzoate, are cometabolized by enzymes of the p-cymene pathway in pseudomonas putida strains . This suggests that 3-Methyl-4-(trifluoromethyl)benzoic acid may also interact with similar pathways.
Pharmacokinetics
The solubility of similar compounds in dense carbon dioxide has been evaluated, suggesting potential implications for bioavailability .
Result of Action
Similar compounds have been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates, which have been studied for their cytotoxic activity as anti-cancer agents .
Action Environment
The solubility of similar compounds in dense carbon dioxide has been evaluated, suggesting potential implications for the compound’s action in different environments .
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in the synthesis of Bafetinib , a potent Bcr-Abl kinase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in kinase signaling pathways.
Cellular Effects
Given its role in the synthesis of Bafetinib , it may indirectly influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of Bafetinib , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(8(13)14)2-3-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFMPNQGJHNCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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